Ethyl 2-(pyridin-4-yl)isonicotinate
Overview
Description
Ethyl 2-(pyridin-4-yl)isonicotinate, also known as ethyl 2-(4-pyridyl)isozinanecarboxylate, is a chemical compound with a pyridine ring attached to a nicotinic acid derivative. It is an organic building block used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of 4-pyridinemethanol, a related compound, has been reported by electrochemical reduction of ethyl isonicotinate using an undivided flow electrolysis cell . The experiments were conducted under different conditions, including applied charge, initial concentration of ethyl isonicotinate and H2SO4, current density, and electrode materials .Molecular Structure Analysis
The molecular formula of Ethyl 2-(pyridin-4-yl)isonicotinate is C13H12N2O2 . It has a molecular weight of 228.25 g/mol .Chemical Reactions Analysis
The electrochemical reduction of ethyl isonicotinate has been studied, leading to the synthesis of 4-pyridinemethanol . This reaction was conducted in an undivided flow electrolysis cell under various conditions .Physical And Chemical Properties Analysis
Ethyl 2-(pyridin-4-yl)isonicotinate is a clear colorless to light brown liquid . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Application 1: Anti-Fibrosis Activity
- Summary of the Application : Ethyl 2-(pyridin-4-yl)isonicotinate is a chemical with a pyridine ring attached to a nicotinic acid derivative. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields of research and industry. One such application is in the study of anti-fibrosis activity .
- Methods of Application or Experimental Procedures : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . Furthermore, the study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
Application 2: Spin-State Switching in Iron (II) Complexes
- Summary of the Application : Ethyl 2-(pyridin-4-yl)isonicotinate has been used in the study of spin-state switching in iron (II) complexes . This research is significant because spin-state switching in iron (II) complexes is dependent on many factors, including the nature of the substituent at the fourth position of the pyridine ring .
- Methods of Application or Experimental Procedures : The study involved the use of isomeric iron (II) complexes composed of tridentate all nitrogen coordinating ligands—ethyl 2,6-bis (1H-pyrazol-1-yl)isonicotinate (BPP-COOEt, L1) and (2,6-di (1H-pyrazol-1-yl)pyridin-4-yl)methylacetate (BPP-CH2OCOMe, L2) .
- Results or Outcomes : The study found that spin-state switching in these complexes is controlled by the nature of the substituent at the fourth position of the pyridine ring of the BPP skeleton . Complex 1·CH3CN, crystallized with acetonitrile solvent, undergoes abrupt and hysteretic spin-state switching, hence bistable switching, with a thermal hysteresis width (ΔT1/2) of 44 K and switching temperature (T1/2) = 298 K in the first cycle .
Application 3: Molecular Magnetism
- Summary of the Application : Ethyl 2-(pyridin-4-yl)isonicotinate has been used in the study of molecular magnetism . This research is significant because it explores the potential of mononuclear iron (II) complexes for technologically relevant spin-state switching profiles .
- Methods of Application or Experimental Procedures : The study involved the use of isomeric iron (II) complexes composed of tridentate all nitrogen coordinating ligands—ethyl 2,6-bis (1H-pyrazol-1-yl)isonicotinate (BPP-COOEt, L1) and (2,6-di (1H-pyrazol-1-yl)pyridin-4-yl)methylacetate (BPP-CH2OCOMe, L2) .
- Results or Outcomes : The study found that spin-state switching in these complexes is controlled by the nature of the substituent at the fourth position of the pyridine ring of the BPP skeleton . Complex 1·CH3CN, crystallized with acetonitrile solvent, undergoes abrupt and hysteretic spin-state switching, hence bistable switching, with a thermal hysteresis width (ΔT1/2) of 44 K and switching temperature (T1/2) = 298 K in the first cycle . Conversely, the isomeric counterpart of 1·CH3CN—complex 2—crystallized with no lattice solvent; the complex was trapped in the high-spin (HS) state upon cooling from 300 K .
Future Directions
The use of Ethyl 2-(pyridin-4-yl)isonicotinate in the synthesis of novel compounds with potential biological activities is a promising area of research . For instance, spin-state switching in isomeric iron(II) complexes composed of tridentate all nitrogen coordinating ligands—ethyl 2,6-bis(1H-pyrazol-1-yl)isonicotinate (BPP-COOEt, L1) and (2,6-di(1H-pyrazol-1-yl)pyridin-4-yl)methylacetate (BPP-CH2OCOMe, L2)—is controlled by the nature of the substituent at the fourth position of the pyridine ring of the BPP skeleton . This indicates that technologically relevant spin-state switching profiles based on mononuclear iron(II) complexes can be obtained .
properties
IUPAC Name |
ethyl 2-pyridin-4-ylpyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-5-8-15-12(9-11)10-3-6-14-7-4-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJXNPHLSQYDCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287545 | |
Record name | Ethyl [2,4′-bipyridine]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyridin-4-yl)isonicotinate | |
CAS RN |
1214381-94-8 | |
Record name | Ethyl [2,4′-bipyridine]-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214381-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl [2,4′-bipyridine]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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